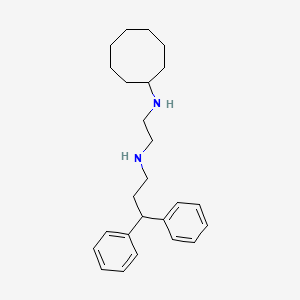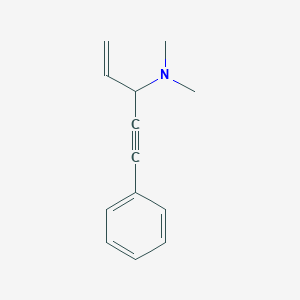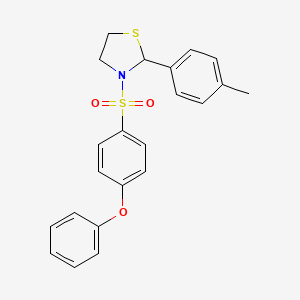
N'-cyclooctyl-N-(3,3-diphenylpropyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-cyclooctyl-N-(3,3-diphenylpropyl)ethane-1,2-diamine is a complex organic compound known for its unique structure and potential applications in various fields This compound is characterized by the presence of a cyclooctyl group and a diphenylpropyl group attached to an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-cyclooctyl-N-(3,3-diphenylpropyl)ethane-1,2-diamine typically involves multi-step organic reactions. One common method includes the reaction of cyclooctylamine with 3,3-diphenylpropyl bromide in the presence of a base such as potassium carbonate. This reaction forms an intermediate, which is then reacted with ethane-1,2-diamine under controlled conditions to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity N’-cyclooctyl-N-(3,3-diphenylpropyl)ethane-1,2-diamine.
Chemical Reactions Analysis
Types of Reactions
N’-cyclooctyl-N-(3,3-diphenylpropyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
N’-cyclooctyl-N-(3,3-diphenylpropyl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for complex organic synthesis.
Biology: Studied for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-cyclooctyl-N-(3,3-diphenylpropyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-cyclooctyl-N-(3-phenylpropyl)ethane-1,2-diamine
- N-cyclooctyl-N-(3,3-diphenylpropyl)propane-1,3-diamine
Uniqueness
N’-cyclooctyl-N-(3,3-diphenylpropyl)ethane-1,2-diamine is unique due to its specific structural features, such as the presence of both cyclooctyl and diphenylpropyl groups
Properties
CAS No. |
502487-59-4 |
|---|---|
Molecular Formula |
C25H36N2 |
Molecular Weight |
364.6 g/mol |
IUPAC Name |
N'-cyclooctyl-N-(3,3-diphenylpropyl)ethane-1,2-diamine |
InChI |
InChI=1S/C25H36N2/c1-2-10-16-24(17-11-3-1)27-21-20-26-19-18-25(22-12-6-4-7-13-22)23-14-8-5-9-15-23/h4-9,12-15,24-27H,1-3,10-11,16-21H2 |
InChI Key |
WBFQNCKDLYHLPT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)NCCNCCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(Dodecylsulfanyl)methyl]-4-methoxybenzene](/img/structure/B14235396.png)


![N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14235412.png)




![1-Phosphabicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14235432.png)

silane](/img/structure/B14235445.png)
![9-([1,1'-Biphenyl]-2-yl)-10-(4-ethenylphenyl)anthracene](/img/structure/B14235448.png)
![N-Cyclohexyl-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14235465.png)
